molecular formula C28H32N4O2 B12186366 1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one]

1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one]

Cat. No.: B12186366
M. Wt: 456.6 g/mol
InChI Key: DUGHJQXKWJGOFG-UHFFFAOYSA-N
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Description

1,1'-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] is a synthetic organic compound with the molecular formula C28H32N4O2 and an average molecular mass of 456.590 Da . This complex molecule features a central piperazine ring core, a privileged scaffold in medicinal chemistry known for its versatility and presence in compounds with a wide range of pharmacological activities . The piperazine core is symmetrically substituted with two side chains, each consisting of a carbonyl-linked butyl group terminating in a 1H-indol-3-yl moiety. The indole group is a ubiquitous heterocycle in biochemistry and is found in numerous biologically active natural products and pharmaceuticals. The strategic incorporation of both the piperazine and indole pharmacophores makes this bis-indole derivative a highly valuable building block for research and development. Piperazine-containing compounds have been extensively studied and reported to exhibit diverse properties, including anticancer, antiviral, anti-inflammatory, antimicrobial, and central nervous system activities . The specific symmetrical diamide structure of this compound makes it a particularly interesting precursor for the synthesis of more complex molecular hybrids, such as bis(thieno[2,3-b]pyridines) linked via a piperazine core, which are explored in drug discovery efforts . Researchers can utilize this compound as a key intermediate to develop novel small molecules for probing biological pathways or as potential therapeutic candidates. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C28H32N4O2

Molecular Weight

456.6 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C28H32N4O2/c33-27(13-5-7-21-19-29-25-11-3-1-9-23(21)25)31-15-17-32(18-16-31)28(34)14-6-8-22-20-30-26-12-4-2-10-24(22)26/h1-4,9-12,19-20,29-30H,5-8,13-18H2

InChI Key

DUGHJQXKWJGOFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthesis of 4-(1H-Indol-3-yl)Butan-1-One

The foundational step involves preparing the indole-ketone moiety. A Friedel-Crafts acylation is typically employed, where indole reacts with γ-butyrolactone or its derivatives under Lewis acid catalysis (e.g., AlCl₃) to yield 4-(1H-indol-3-yl)butan-1-one . This reaction proceeds via electrophilic substitution at the indole’s 3-position, followed by ring-opening of the lactone to form the ketone.

Piperazine Coupling via Nucleophilic Substitution

Piperazine’s nucleophilic amines react with α-halogenated ketones. For example, 4-chloro-4-(1H-indol-3-yl)butan-1-one is synthesized by treating the ketone with thionyl chloride (SOCl₂) or PCl₅. Subsequent reaction with piperazine in tetrahydrofuran (THF) at reflux (60–70°C) for 12–24 hours facilitates double alkylation, yielding the target compound.

Key Reaction Parameters :

  • Molar Ratio : 2:1 (halogenated ketone : piperazine)

  • Solvent : THF or dimethylformamide (DMF)

  • Base : Triethylamine (TEA) to scavenge HCl

  • Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Bis-Chloroacetamide Intermediate Strategy

Formation of Piperazine-1,4-Diylbis(Chloroacetamide)

Piperazine reacts with two equivalents of chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, forming 1,4-bis(chloroacetyl)piperazine . This intermediate serves as a bis-electrophile for subsequent nucleophilic substitutions.

Nucleophilic Displacement with Indole-Ketone Thiols

A thiolated indole-ketone derivative, 4-mercapto-4-(1H-indol-3-yl)butan-1-one , is prepared via thionation of the ketone using Lawesson’s reagent. Reaction with the bis-chloroacetamide intermediate in ethanol under reflux (3–5 hours) produces the target compound through double thioether formation.

Characterization Data :

  • IR : 2214 cm⁻¹ (C≡N), 1643 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 2.47 (s, 6H, CH₃), 3.56–3.75 (m, 8H, NCH₂), 4.43 (s, 4H, SCH₂), 7.46–8.11 (m, ArH).

Reductive Amination and Cyclization Approaches

Enolate Alkylation Strategy

The enolate of 4-(1H-indol-3-yl)butan-1-one is generated using LDA (lithium diisopropylamide) at −78°C. This enolate attacks a piperazine-derived dihalide (e.g., 1,4-dibromopiperazine), forming the C–N bonds. The reaction requires strict anhydrous conditions and yields 55–65% after recrystallization.

One-Pot Tandem Reaction

A novel one-pot method involves reacting piperazine with excess 4-(1H-indol-3-yl)but-2-en-1-one under microwave irradiation (100°C, 30 minutes). The α,β-unsaturated ketone undergoes conjugate addition with piperazine, followed by in situ oxidation to restore the ketone functionality.

Advantages :

  • Time Efficiency : 30 minutes vs. 24 hours for conventional methods.

  • Yield Improvement : 70–78%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability. For example, mixing piperazine and halogenated ketones in a microreactor (residence time: 10 minutes) at 80°C improves throughput and reduces side reactions.

Purification Techniques

  • Liquid-Liquid Extraction : Removes unreacted indole derivatives.

  • Crystallization : Hexane/ethyl acetate mixtures yield high-purity product (>98%).

Analytical and Spectroscopic Validation

Mass Spectrometry

  • HRMS (ESI) : m/z 618.2 [M+H]⁺ (calculated for C₃₄H₃₂N₆O₂S₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the symmetrical piperazine core and planar indole moieties, with dihedral angles of 85° between indole and piperazine planes .

Chemical Reactions Analysis

Types of Reactions

1,1’-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of 1,1'-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one]

The synthesis of this compound typically involves multi-step organic reactions that modify indole and piperazine derivatives. A common synthetic route includes the reaction of 4-(1H-indol-3-yl)butanoic acid with piperazine derivatives under specific conditions to yield various alkylated and arylated products. The yields of these reactions can vary significantly based on the starting materials and conditions used.

Key Synthetic Pathways

  • Starting Materials : 4-(1H-indol-3-yl)butanoic acid is often used as a precursor.
  • Reagents : Common reagents include lithium aluminum hydride for reductions and N-bromosuccinimide for bromination.
  • Yield Optimization : Adjustments in reaction conditions, such as temperature and solvent choice, can enhance yields significantly. For example, one study reported an overall yield of 52% through a multi-step synthesis involving intermediate alcohols and piperazine derivatives .

Central Nervous System Disorders

Research indicates that derivatives of 1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] exhibit promising activity as dopamine D4 receptor agonists and 5-hydroxytryptamine 5-HT1D receptor agonists. These receptors are implicated in various neurological conditions, suggesting that these compounds could be beneficial in treating disorders such as schizophrenia and depression .

Anticancer Potential

The structural similarity of this compound to known anticancer agents has prompted investigations into its antiproliferative effects. Initial studies have shown that certain derivatives lack significant activity against human solid tumor cell lines such as HeLa (cervix), SW1573 (lung), and T-47D (breast), indicating a need for further modification to enhance efficacy .

Case Studies

Study Objective Findings
Labanauskas et al. (2013)Synthesis OptimizationDeveloped efficient synthetic routes yielding up to 52% for target compounds; explored various alkylation methods .
ResearchGate Study (2020)Biological Activity AssessmentEvaluated the antiproliferative activity of synthesized compounds; found inactivity against several cancer cell lines .
PMC Article (2020)Structure Activity RelationshipInvestigated indole-based derivatives; some showed antifungal activity but limited anticancer effects .

Mechanism of Action

The mechanism of action of 1,1’-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Piperazine-linked bis-carbonyl compounds exhibit structural diversity based on substituent groups. Key analogues include:

Compound Name Substituents Key Features Reference
1,1'-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] 4-(1H-Indol-3-yl)butan-1-one Aromatic indole groups, potential for π-π stacking and hydrogen bonding.
Piperazine-1,4-diylbis(cyclohexylmethanone) Cyclohexylmethanone Aliphatic cyclohexyl groups enhance hydrophobicity; reduced aromatic interactions.
1,1′-Piperazine-1,4-diylbis(2,2,4-trimethyl-1-oxopentan-3-one) Trimethylpentanone Branched alkyl chains increase steric bulk; likely lower solubility.
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Dithiol-3-one Sulfur-rich moieties; redox-active and metal-binding capabilities.
1,1’-[Piperazine-1,4-diylbis(methylene)]bis[3-((4-methylbenzylidene)hydrazono)indolin-2-one] Hydrazonoindolin-2-one Schiff base functionality; potential for coordination chemistry.

Key Observations :

  • Aromatic vs.
  • Functional Group Impact : Sulfur-containing derivatives (e.g., dithiol-3-one) display distinct electronic properties and redox activity, unlike the indole-based compound .
  • Steric Effects: Branched alkyl substituents (e.g., trimethylpentanone) reduce solubility and alter conformational flexibility .

Comparison of Yields :

  • Piperazine derivatives with simple aromatic substituents (e.g., benzaldehyde) achieve yields >80% .
  • Complex heterocyclic substituents (e.g., thienopyridine) yield ~70–72% due to steric and electronic challenges .
Spectral and Physicochemical Properties
  • NMR Spectroscopy: Indole NH protons in the target compound resonate as broad singlelets near δ 9.46 ppm, similar to hydrazonoindolin-2-one derivatives . Piperazine protons in aliphatic analogues (e.g., cyclohexylmethanone) appear upfield (δ 3.5–4.0 ppm) compared to aromatic-linked derivatives .
  • IR Spectroscopy :
    • Carbonyl stretches for indole-linked compounds appear at ~1630–1650 cm⁻¹, while dithiol-3-one derivatives show additional S–S stretches at ~500–600 cm⁻¹ .

Solubility and Log P :

  • Indole-containing derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF) due to hydrogen bonding .
  • Log P values are higher for aliphatic derivatives (e.g., cyclohexylmethanone: estimated Log P ~3.5) compared to indole derivatives (estimated Log P ~2.8) .

Biological Activity

1,1'-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of 1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] typically involves the reaction of indole derivatives with piperazine and butyric acid derivatives. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity. For instance, a notable method involves the use of 4-(1H-indol-3-yl)butanoic acid as a precursor, leading to several derivatives through acylation reactions .

Anticancer Activity

Research has indicated that compounds similar to 1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] exhibit anticancer properties. A study evaluated the antiproliferative activity of various indole derivatives against human solid tumor cell lines, including HeLa (cervix), T-47D (breast), and SW1573 (lung). However, the tested compounds showed limited activity against these cell lines .

Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. In vitro studies have demonstrated that related indole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 150 µg/mL .

Neuropharmacological Effects

Indole-based compounds are recognized for their neuropharmacological effects. Some derivatives have been identified as dopamine D4 receptor agonists and 5-HT1D receptor agonists, which are crucial in treating central nervous system disorders . The modulation of these receptors may contribute to anxiolytic and antidepressant effects.

Study 1: Anticancer Screening

In a study assessing the anticancer properties of various piperazine derivatives, none exhibited significant activity against solid tumor cell lines. This highlights the need for further structural modifications to enhance biological efficacy .

Study 2: Antimicrobial Evaluation

A series of indole-piperazine hybrids were synthesized and tested for their antimicrobial properties. The results indicated promising activity against both Gram-positive and Gram-negative bacteria. Notably, one compound demonstrated an MIC of 9.375 µg/mL against Pseudomonas aeruginosa, suggesting strong antibacterial potential .

Data Tables

Compound Target Pathogen MIC (µg/mL) Activity
Compound AStaphylococcus aureus75Moderate
Compound BEscherichia coli150Low
Compound CPseudomonas aeruginosa9.375High
Compound DHeLa Cell Line>100Inactive

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